molecular formula C19H36O4 B14454811 1,3-Dihydroxypropan-2-YL hexadec-9-enoate CAS No. 71712-72-6

1,3-Dihydroxypropan-2-YL hexadec-9-enoate

Cat. No.: B14454811
CAS No.: 71712-72-6
M. Wt: 328.5 g/mol
InChI Key: CXUXMSACCLYMBI-UHFFFAOYSA-N
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Description

1,3-Dihydroxypropan-2-yl hexadec-9-enoate is a chemical compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.487 g/mol . . This compound is characterized by the presence of a long-chain fatty acid esterified to a glycerol backbone, making it a monoacylglycerol.

Preparation Methods

Chemical Reactions Analysis

1,3-Dihydroxypropan-2-yl hexadec-9-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dihydroxypropan-2-yl hexadec-9-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex lipids and other organic compounds.

    Biology: This compound is studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule, influencing various cellular processes .

Comparison with Similar Compounds

1,3-Dihydroxypropan-2-yl hexadec-9-enoate can be compared with other monoacylglycerols such as:

  • 1,3-Dihydroxypropan-2-yl tetradec-9-enoate
  • 1,3-Dihydroxypropan-2-yl octadec-9-enoate

These compounds share similar structures but differ in the length and saturation of the fatty acid chain. The unique properties of this compound, such as its specific fatty acid chain length and degree of unsaturation, contribute to its distinct biological and chemical properties .

Properties

CAS No.

71712-72-6

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl hexadec-9-enoate

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h7-8,18,20-21H,2-6,9-17H2,1H3

InChI Key

CXUXMSACCLYMBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

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